Home > Products > Screening Compounds P103387 > (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone - 2178772-62-6

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Catalog Number: EVT-2807097
CAS Number: 2178772-62-6
Molecular Formula: C15H13F3N2OS
Molecular Weight: 326.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580)

  • Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor (AR) antagonist. Unlike bicalutamide, YM580 exhibited dose-dependent antiandrogenic effects in rats without affecting serum testosterone levels .

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone (13j)

  • Compound Description: Compound 13j is a potent and selective IKur inhibitor, exhibiting efficacy in preclinical models for atrial fibrillation . Notably, it avoids forming reactive metabolites, a liability observed in earlier dihydropyrazolopyrimidines.

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This complex polyheterocyclic compound was efficiently synthesized via a one-pot Ugi-Zhu reaction coupled with a cascade cyclization sequence .

1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol

  • Compound Description: This compound was produced through a solvent-free, one-pot, three-component domino reaction .

(2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone

  • Compound Description: This compound was synthesized and characterized by various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Its crystal structure was determined by X-ray diffraction, and Hirshfeld analysis provided insights into its packing pattern and intermolecular interactions .

[C-11]4-Methoxy-N-[2-(thiophen-2-yl) imidazo[1,2-a] pyridin-3-yl]benzamide (DS2OMe)

  • Compound Description: DS2OMe (1) is a promising candidate radiotracer for visualizing δ-containing GABAA receptors in vivo using PET imaging .

2-[5-(2-Methylphenyl)-3-(2-methylstyryl)-4,5-dihydro-1H-pyrazol-1-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine chloroform monosolvate

  • Compound Description: This compound, incorporating a thiophene moiety, was structurally characterized through X-ray crystallography . The analysis revealed weak C–H⋯N and C–H⋯Cl hydrogen bonds involving the chloroform solvate, as well as interchain F⋯Cl halogen contacts and F⋯F interactions.

5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepin-3-yl)oxazole (DS-II-73)

  • Compound Description: DS-II-73 (5) is a new imidazodiazepine analogue with potential as a backup compound for KRM-II-81 in the development of antiseizure medications . It exhibits high oral plasma and brain exposures, antiseizure efficacy in mice, and antiepileptogenic activity in brain slice models.

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 (4) is an allosteric antagonist of the cannabinoid CB1 receptor, showing promising hypophagic effects in vivo .

methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 (40) is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase alpha isoform (PI3Kα) . It demonstrates promising antitumor activity and a favorable pharmacokinetic profile, making it a potential clinical candidate for treating solid tumors.

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: This compound's crystal structure has been analyzed using X-ray diffraction .

3-(Substitutedphenyl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazol-2(3H)-yl(pyridin-3-yl)methanone ethoxyphthalimide derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antimicrobial and antiviral activities .
  • Compound Description: Compound 9 displayed potent 5-HT2 antagonist activity in vitro, along with other related benzo[b]furans and benzo[b]thiophenes in the study .
  • Compound Description: These compounds are inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . They hold potential for treating various conditions, including type 2 diabetes, obesity, metabolic syndrome, cognitive disorders like Alzheimer's disease, and cardiovascular diseases.

4-(2-(((6-(trifluoromethyl)pyridin-2- yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one (1)

  • Compound Description: This compound's crystal structure was investigated to understand the nature of C-F···π interactions . Analysis revealed that dispersion forces stabilize the interaction between the lone pair of fluorine and the pyridinyl π-ring.

(2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone

  • Compound Description: This compound was synthesized and characterized by spectroscopic methods, and its structure was confirmed by X-ray diffraction analysis . The crystal structure revealed the presence of intermolecular C‒H···O hydrogen bonds.

(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been elucidated , revealing the orientation of the pyridine, thiophene, and phenyl rings, as well as the presence of C—H⋯O hydrogen bonds linking the molecules into dimers.

3,3-disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1h-pyrazol-4-yl)-thiophen-3-yl]-methanone

  • Compound Description: This compound, along with related derivatives, demonstrates inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a role in regulating glucocorticoid hormones, and its inhibition is a potential therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome.
  • Compound Description: These derivatives have been explored for their therapeutic potential . Their structures share a common core consisting of a pyridin-3-yl group attached to a 1-azabicyclo(3.2.1)octane moiety. The derivatives are distinguished by various substituents (R group) on the pyridine ring, which influence their pharmacological properties.

(4-nitrophenyl) (5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl) methanone

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction . The analysis revealed that the compound crystallizes in the triclinic crystal system with space group P1̄.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable small-molecule antagonist of the P2X7 receptor . This receptor plays a role in inflammatory processes and is a potential target for treating inflammatory and neurological disorders.

(4-chlorophenyl)(3-ferrocenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)methanone

  • Compound Description: The crystal structure of this compound has been determined .

Almorexant, SB-674042, and EMPA

  • Compound Description: Almorexant is a dual antagonist of orexin receptors (OX1 and OX2), while SB-674042 selectively antagonizes OX1, and EMPA is selective for OX2 . These receptors regulate sleep–wake cycles, and their antagonists show promise for treating sleep disorders.

Benzo(b)thiophen-3-yl-piperazines

  • Compound Description: These compounds have shown potential antipsychotic activity .
  • Compound Description: This compound represents a pyrrolidin-3-yl acetic acid derivative .
  • Compound Description: Four derivatives of this compound class have been synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction . Their molecular structures are stabilized by intramolecular C-H…N hydrogen bonds.

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: These derivatives are potent, selective, and orally efficacious inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling and a target for treating fibrosis .

(5-Hy­droxy-3-methyl-5-tri­fluoro­methyl-4,5-di­hydro-1H-pyrazol-1-yl)(2-hy­droxy­phen­yl)methanone

  • Compound Description: This compound's crystal structure has been analyzed , revealing key structural features and intermolecular interactions.
  • Compound Description: These derivatives act as specific HIF-prolyl-4-hydroxylase inhibitors, potentially useful for treating cardiovascular and blood diseases .

5-substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}1H-pyrrolo[2,3-b] pyridin- 1-yl]4H-1,2,4-triazole-3-thioles (4a-f)

  • Compound Description: These derivatives were synthesized and screened for antibacterial and antifungal properties . Notably, compound 4f exhibited significant antimicrobial activity.

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone (2)

  • Compound Description: Compound 2 was synthesized and characterized using various spectroscopic methods .

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohyd-razides and their derivatives

  • Compound Description: These compounds were synthesized and characterized using various physico-chemical methods .
  • Compound Description: These complexes have shown potential in red organic light-emitting diodes (OLEDs) due to their thermal stability and luminescence properties .

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N-Substituted Phenyl Pyrimide-5-carboxamide derivatives

  • Compound Description: These derivatives were synthesized using a Biginelli reaction and characterized through spectroscopic techniques .
  • Compound Description: ABT-341 (25) is a potent, selective, orally bioavailable, and safe dipeptidyl peptidase IV (DPP4) inhibitor . It has shown promise in preclinical studies for treating type 2 diabetes by reducing glucose excursion.

(2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone

  • Compound Description: The crystal structure of this compound was determined, revealing details about its molecular conformation and intermolecular interactions . The molecule exhibits intramolecular hydrogen bonds and forms stacks stabilized by π–π interactions.
Overview

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that incorporates both thiophene and pyridine moieties. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon, such as nitrogen or sulfur. This compound is primarily studied for its potential applications in medicinal chemistry and material science.

Source

The synthesis and analysis of this compound can be traced back to various academic research articles and chemical databases that focus on organic synthesis and pharmacological studies. These sources provide insights into its structural properties, synthesis methods, and potential applications.

Classification

This compound is classified as a pyrrolidine derivative due to the presence of a pyrrolidine ring, combined with a trifluoromethyl-substituted pyridine and a thiophene ring. Its classification is significant in understanding its reactivity and potential biological activities.

Synthesis Analysis

Methods

The synthesis of (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the following steps:

  1. Formation of the Pyrrolidine Ring: This can be accomplished through cyclization reactions involving thiophene derivatives.
  2. Substitution Reactions: The introduction of the trifluoromethyl group onto the pyridine ring typically requires halogenation followed by nucleophilic substitution.
  3. Final Coupling: The final step often involves coupling the pyrrolidine and pyridine components using coupling agents or catalysts to form the desired methanone structure.

Technical Details

The synthesis process may utilize various reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and coupling agents (e.g., EDC or DCC) to facilitate reactions. Reaction conditions such as temperature, time, and concentration are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone features:

  • A pyrrolidine ring connected to a thiophene group.
  • A trifluoromethyl group attached to a pyridine ring.
  • A ketone functional group (-C=O) indicating its classification as a methanone.

Data

The molecular formula for this compound is C14H12F3N2OSC_{14}H_{12}F_3N_2OS, with a molecular weight of approximately 320.32 g/mol. The structural representation can be depicted using molecular modeling software to visualize spatial arrangements.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for heterocycles, including:

  1. Nucleophilic Substitution: Particularly on the trifluoromethyl-pyridine moiety.
  2. Electrophilic Aromatic Substitution: Involving the thiophene ring, which can react with electrophiles due to its electron-rich nature.
  3. Reduction Reactions: The ketone group may be reduced under specific conditions to yield alcohol derivatives.

Technical Details

Reactions are often facilitated by specific catalysts or conditions such as temperature control, pressure adjustments, and solvent selection to enhance reaction rates and selectivity.

Mechanism of Action

Process

The mechanism of action for (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone in biological systems may involve:

  1. Interaction with specific receptors or enzymes, potentially leading to pharmacological effects.
  2. Modulation of signaling pathways due to its structural features that allow it to mimic natural substrates or inhibitors.

Data

Experimental studies may reveal binding affinities and inhibitory constants that provide quantitative data on its effectiveness in biological assays.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific melting points can be determined through differential scanning calorimetry (DSC).

Chemical Properties

Chemical properties involve stability under different pH levels, solubility in various solvents (e.g., polar vs non-polar), and reactivity towards nucleophiles or electrophiles.

Relevant data can include:

  • Solubility: Soluble in organic solvents like ethanol or dimethyl sulfoxide.
  • Stability: Stability under ambient conditions but may require protection from moisture.
Applications

Scientific Uses

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Material Science: In the development of organic semiconductors or photovoltaic materials due to its unique electronic properties.
  3. Research Tools: As a probe in biochemical assays to study enzyme activity or receptor interactions.

Properties

CAS Number

2178772-62-6

Product Name

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

IUPAC Name

(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

Molecular Formula

C15H13F3N2OS

Molecular Weight

326.34

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2

InChI Key

UKPQQVVDCCPNTF-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.